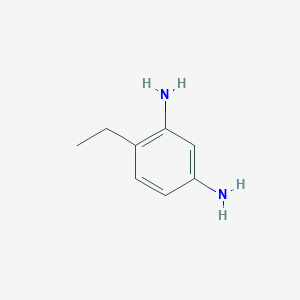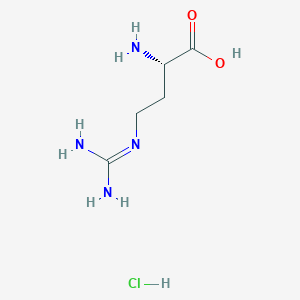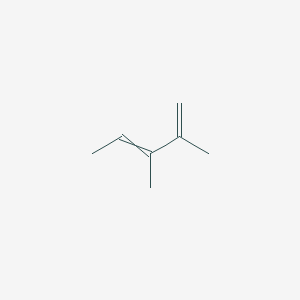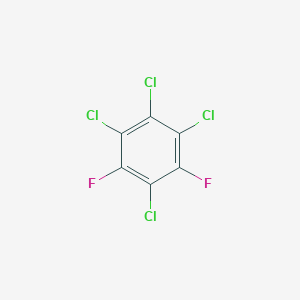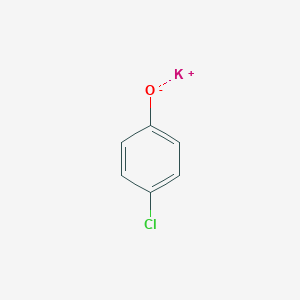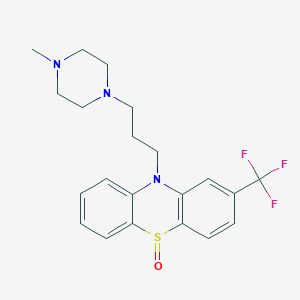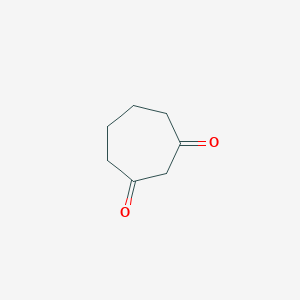
Cycloheptane-1,3-dione
概要
説明
Cycloheptane-1,3-dione, also known as 1,3-Cycloheptanedione, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a versatile reagent for the synthesis of perhydroazulenes, prostaglandin products (biologically active unsaturated 20-carbon fatty acids including a 5-carbon ring, derived enzymatically), and Knoevenagel products .
Synthesis Analysis
Cycloheptane-1,3-dione can be synthesized through various methods. One common method involves the Michael addition of 2-alkyl-2-(3-oxobutyl)-cycloheptane-1,3-diones from 2-alkylcycloheptane-1,3-diones . Another method involves the use of simple reagents like Dimethyl amino pyridine (DMAP), instead of the reported cyanide reagents, to bring about the rearrangement of the enol ester to the final triketone molecule .Molecular Structure Analysis
The molecular formula of Cycloheptane-1,3-dione is C7H10O2. It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da . The structure of Cycloheptane-1,3-dione is somewhat unique among cycloalkanes due to its seven-membered carbon ring .Chemical Reactions Analysis
Cycloheptane-1,3-dione is used in the synthesis of chemical probes for selective labeling of sulfuric acid proteins. It is a versatile reagent for the synthesis of perhydroazulenes, prostaglandin products, and Knoevenagel products .Physical And Chemical Properties Analysis
Cycloheptane-1,3-dione is a colorless liquid with a boiling point of approximately 98.4°C (209.1°F). Its density is around 0.816 g/cm^3 at room temperature . It has a boiling point of 250.7±23.0 °C at 760 mmHg and a flash point of 92.2±19.6 °C .科学的研究の応用
Synthesis of Chemical Probes
Cycloheptane-1,3-dione: is utilized in the synthesis of chemical probes that are specifically designed for the selective labeling of sulfuric acid proteins . These probes are crucial for studying protein modifications and interactions, which can provide insights into cellular processes and disease mechanisms.
Reagent for Perhydroazulenes Synthesis
This compound serves as a versatile reagent in the synthesis of perhydroazulenes . Perhydroazulenes have significant potential in the development of new therapeutic agents due to their structural similarity to naturally occurring compounds with biological activity.
Production of Prostaglandin Analogues
1,3-Cycloheptanedione: is used in the synthesis of prostaglandin products . Prostaglandins are biologically active unsaturated fatty acids that play a key role in inflammation and other physiological functions. Synthetic analogues can be used in medicine to mimic or inhibit the effects of natural prostaglandins.
Knoevenagel Condensation
The compound is a key ingredient in Knoevenagel condensation reactions to produce Knoevenagel products . These products are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Development
A practical synthesis of Cycloheptane-1,3-dione has been developed to facilitate the preparation of multikilogram quantities of potential drug candidates . This synthesis avoids the use of heavy metal or explosive reagents, making it safer and more suitable for large-scale drug production.
Molecular Testing
In the field of molecular testing, 1,3-Cycloheptanedione is part of the process for DNA and RNA extraction and analysis . It contributes to the development of digital solutions and spectroscopy methods that are essential for elemental and isotope analysis in various research applications.
Safety And Hazards
Cycloheptane-1,3-dione can cause harm if swallowed and enters airways. It is highly flammable and can present a fire risk in certain conditions. Direct contact with the skin or eyes may result in irritation or injury. Inhalation or ingestion of Cycloheptane-1,3-dione can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems .
将来の方向性
Cycloheptane-1,3-dione has numerous applications in the field of chemistry, particularly in the synthesis of other organic compounds. It is often used as a non-polar solvent in chemical reactions, thanks to its low reactivity. In addition, it serves as a starting material in the creation of more complex cyclic compounds in synthetic organic chemistry .
特性
IUPAC Name |
cycloheptane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399029 | |
| Record name | Cycloheptane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptane-1,3-dione | |
CAS RN |
1194-18-9 | |
| Record name | Cycloheptane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cycloheptane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




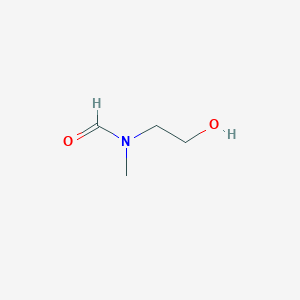


![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)

